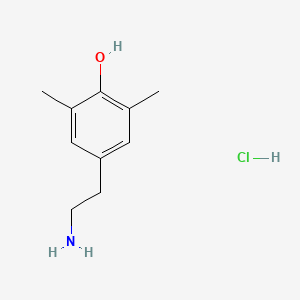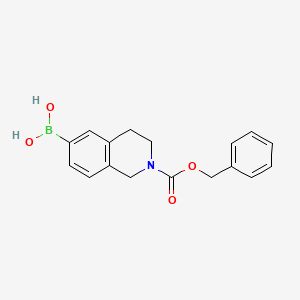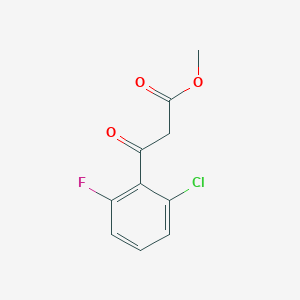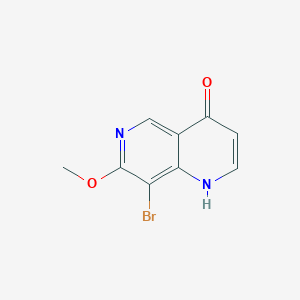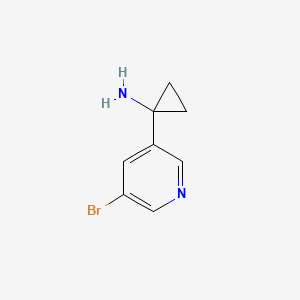
1-(5-Bromopyridin-3-YL)cyclopropanamine
Descripción general
Descripción
1-(5-Bromopyridin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.07 g/mol. The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The InChI code for 1-(5-Bromopyridin-3-YL)cyclopropanamine is 1S/C8H9BrN2.ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;/h3-5H,1-2,10H2;1H . This indicates that the compound contains a bromopyridinyl group attached to a cyclopropanamine.Physical And Chemical Properties Analysis
1-(5-Bromopyridin-3-YL)cyclopropanamine is a yellow to brown solid . It has a molecular weight of 213.07 g/mol and a molecular formula of C8H9BrN2 .Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds in Neurological Disorders
1-(5-Bromopyridin-3-yl)cyclopropanamine is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in DNA packaging and gene expression regulation. These compounds have been explored for their potential in treating various neurological conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Antibacterial and Antifungal Properties
The compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, closely related to 1-(5-Bromopyridin-3-yl)cyclopropanamine, has shown promising antibacterial and antifungal properties in scientific research. Its structure and biological activity have been extensively studied (Rao, Prasad, & Rao, 2013).
Herbicidal and Fungicidal Activity
Compounds derived from cyclopropanecarboxylic acid, which include variations of 1-(5-Bromopyridin-3-yl)cyclopropanamine, have shown significant herbicidal and fungicidal activities. These findings highlight their potential application in agricultural sciences (Tian, Song, Wang, & Liu, 2009).
Application in Chemical Synthesis
1-(5-Bromopyridin-3-yl)cyclopropanamine and similar compounds have been utilized in various chemical synthesis processes. For instance, their role in the cyanation of aromatic halides to produce nitriles demonstrates their utility in organic chemistry (Sakakibara, Ido, Sasaki, Sakai, & Uchino, 1993).
Fluorescent Probes in Biology
A study on a fluorescent probe, incorporating a structure akin to 1-(5-Bromopyridin-3-yl)cyclopropanamine, demonstrated its potential for imaging in biological systems like HepG2 cells, zebrafish, and Arabidopsis thaliana. This highlights its application in biological imaging and research (Chao, Li, Zhang, Yin, & Huo, 2019).
Antiproliferative Activities in Cancer Research
Compounds similar to 1-(5-Bromopyridin-3-yl)cyclopropanamine have been examined for their effects on cancer cell proliferation and tumor growth, particularly in research involving platinum-based anticancer agents (Hall, Alderden, Zhang, Beale, Cai, Lai, Stampfl, & Hambley, 2006).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-6(4-11-5-7)8(10)1-2-8/h3-5H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSNYPWBTXEEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CN=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-YL)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



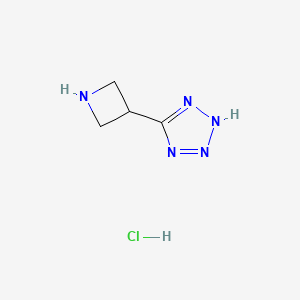
![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
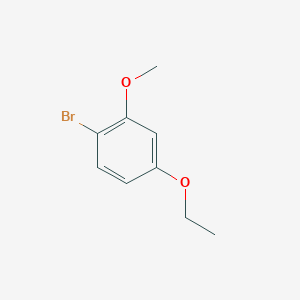
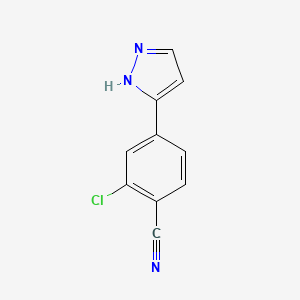
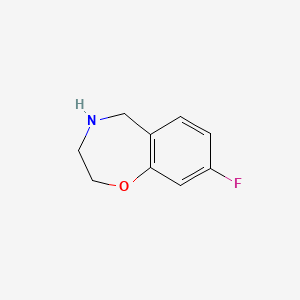
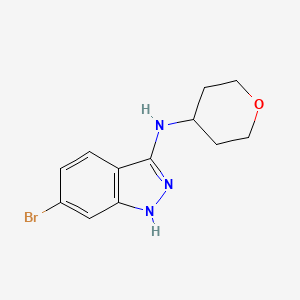
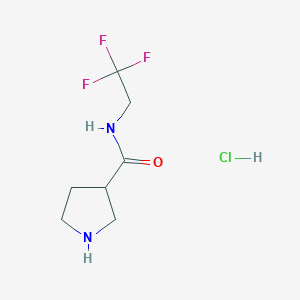
![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
